molecular formula C13H16N6O B2920311 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one CAS No. 2319806-62-5

2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one

Cat. No.: B2920311
CAS No.: 2319806-62-5
M. Wt: 272.312
InChI Key: SSJYOPWJEAXMTA-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a complex organic compound featuring a pyrazole ring, a pyrimidine ring, and an azetidine ring

Properties

IUPAC Name

2-pyrazol-1-yl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O/c1-10(19-7-3-6-16-19)12(20)18-8-11(9-18)17-13-14-4-2-5-15-13/h2-7,10-11H,8-9H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJYOPWJEAXMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)NC2=NC=CC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrazole Ring: Starting from a suitable diketone, the pyrazole ring can be synthesized via cyclization with hydrazine under acidic conditions.

    Azetidine Ring Formation: The azetidine ring can be formed through a cyclization reaction involving a suitable amine and an epoxide.

    Coupling with Pyrimidine: The pyrimidine moiety can be introduced via nucleophilic substitution reactions, often using pyrimidine derivatives and appropriate leaving groups.

    Final Assembly: The final step involves coupling the pyrazole and azetidine intermediates under conditions that promote the formation of the desired propanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced alcohol derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, while the azetidine ring may provide steric effects that influence binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethan-1-one: Similar structure but with an ethanone linkage instead of propanone.

    2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)pyrrolidin-1-yl)propan-1-one: Contains a pyrrolidine ring instead of an azetidine ring.

    2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one: Similar structure but with a butanone linkage.

Uniqueness

The uniqueness of 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one lies in its combination of three distinct heterocyclic rings, which may confer unique biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one, identified by its CAS number 2319806-62-5, is a compound that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This article explores its biological activity, synthesizing relevant research findings, and presenting data in a structured format.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₆N₆O
  • Molecular Weight : 272.31 g/mol

Biological Activities

The biological activities of this compound can be categorized into several key areas based on existing literature:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown efficacy against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups, such as the pyrimidine moiety, enhances this activity.

2. Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. Compounds related to the pyrazole structure have been tested for their ability to inhibit inflammation in animal models. For example, studies have demonstrated that certain pyrazole derivatives can reduce carrageenan-induced edema in mice, comparable to established anti-inflammatory drugs like indomethacin .

3. Anticancer Potential

The anticancer activity of pyrazole compounds has been explored extensively. Various studies have reported that modifications in the pyrazole ring can lead to increased cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For instance, specific derivatives have shown IC50 values indicating potent inhibitory effects on cell proliferation .

Case Studies

Several case studies highlight the biological activities of compounds structurally related to this compound:

Study Findings
Burguete et al. Synthesized novel pyrazole derivatives with significant antibacterial activity against E. coli and S. aureus.
Chovatia et al. Developed pyrazole-based compounds showing promising anti-tubercular properties against Mycobacterium tuberculosis.
Zheng et al. Investigated the anticancer effects of pyrazole derivatives on A549 cells, demonstrating substantial growth inhibition and apoptosis induction.

The mechanism of action for the biological activities of these compounds often involves the inhibition of key enzymes or pathways associated with inflammation and microbial resistance. For example, some pyrazoles act as inhibitors of cyclooxygenase (COX), which plays a critical role in inflammatory processes.

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